1-(4,6-dimethylpyrimidin-2-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide
CAS No.:
Cat. No.: VC14772643
Molecular Formula: C18H23N5O2
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23N5O2 |
|---|---|
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 1-(4,6-dimethylpyrimidin-2-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C18H23N5O2/c1-12-9-13(2)21-18(20-12)23-8-4-5-14(11-23)17(24)22-15-6-7-16(25-3)19-10-15/h6-7,9-10,14H,4-5,8,11H2,1-3H3,(H,22,24) |
| Standard InChI Key | AQHGRXQEPMVLEU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=CN=C(C=C3)OC)C |
Introduction
1-(4,6-dimethylpyrimidin-2-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide is a synthetic organic compound that has garnered significant attention in medicinal chemistry due to its complex molecular structure and potential biological activities. This compound combines a piperidine ring with pyrimidine and pyridine moieties, which are known for their diverse pharmacological properties.
Key Structural Features:
-
Molecular Formula: C18H23N5O2
-
Molecular Weight: Approximately 341.4 g/mol
-
Heterocyclic Rings: Contains nitrogen in its rings, specifically a piperidine, pyrimidine, and pyridine.
Synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide
The synthesis of this compound typically involves multi-step organic reactions. These processes often utilize coupling agents and solvents under controlled conditions to optimize yield and purity. Common methods include condensation reactions and coupling reactions, similar to those used in synthesizing related compounds.
Synthesis Steps:
-
Starting Materials: Pyrimidine and pyridine derivatives.
-
Reagents: Coupling agents like EDC or HATU, and solvents such as DMF or DMSO.
-
Conditions: Controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions:
-
Modification Reactions: The compound can undergo various organic reactions to enhance its biological activity or alter its physical properties.
-
Common Reagents: Coupling agents and solvents are frequently used in these reactions.
Biological Activities and Potential Applications
Research indicates that 1-(4,6-dimethylpyrimidin-2-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide exhibits significant biological activities, making it a valuable candidate in drug discovery efforts. Preliminary studies suggest potential applications in medicinal chemistry, particularly in areas related to its interaction with biological targets.
Potential Applications:
-
Pharmaceutical Research: The compound's unique structure and properties make it suitable for studying interactions with enzymes and receptors.
-
Therapeutic Potential: Further research is needed to elucidate specific mechanisms of action and therapeutic uses.
Similar Compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(4,6-Dimethylpyrimidin-2-yl)aniline | Contains an aniline moiety | Lacks piperidine structure |
| 1-(4-Methylpyrimidin-2-yl)piperidine | Similar piperidine structure | Different methyl substitution |
| N-(6-Methoxypyridin-3-yl)acetamide | Contains methoxypyridine | Simpler structure without piperidine |
Research Findings and Future Directions
Extensive biological testing is required to fully understand the mechanism of action and resultant pathways of 1-(4,6-dimethylpyrimidin-2-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide. Techniques such as interaction studies and molecular docking are crucial for elucidating its therapeutic potential.
Future Research:
-
Mechanism Elucidation: Detailed studies on target interactions and pathways.
-
Therapeutic Development: Exploration of its potential as a drug candidate based on its biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume